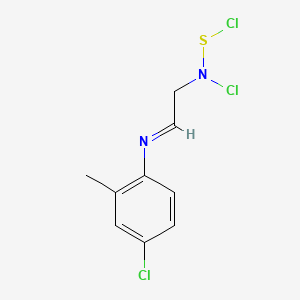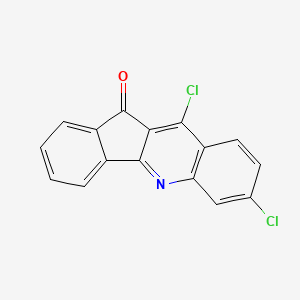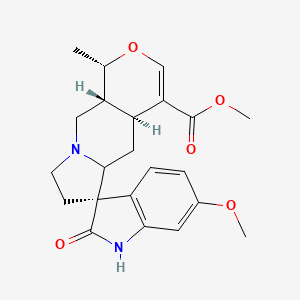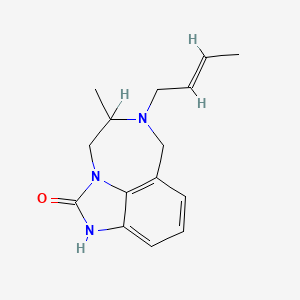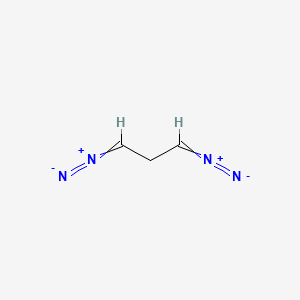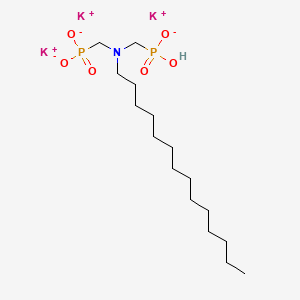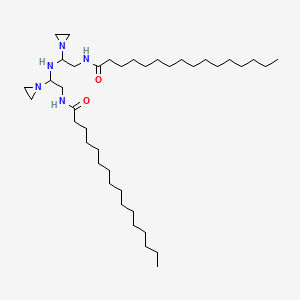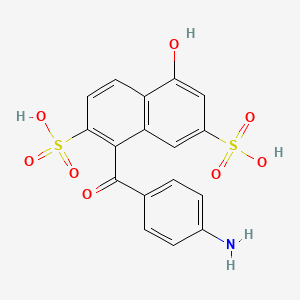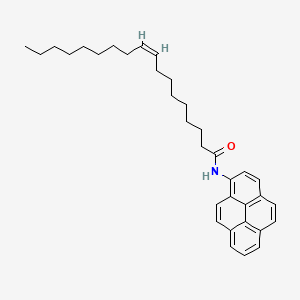
(Z)-N-Pyren-1-yl-9-octadecenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-Pyren-1-yl-9-octadecenamide is an organic compound characterized by the presence of a pyrene moiety attached to an octadecenamide chain. This compound is notable for its unique structural features, which combine the aromatic properties of pyrene with the long aliphatic chain of octadecenamide. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while octadecenamide is a fatty acid derivative. The combination of these two components results in a compound with interesting chemical and physical properties, making it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Pyren-1-yl-9-octadecenamide typically involves the reaction of pyrene-1-amine with 9-octadecenoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used for this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and the control of reaction conditions ensures consistency and efficiency in the production process. Purification of the final product is typically achieved through column chromatography or recrystallization.
化学反应分析
Types of Reactions
(Z)-N-Pyren-1-yl-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The double bond in the octadecenamide chain can be reduced to form the corresponding saturated amide.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyrenequinone derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
(Z)-N-Pyren-1-yl-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent, allowing for the visualization of biological processes.
Medicine: Studied for its potential therapeutic applications, including its role as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
作用机制
The mechanism of action of (Z)-N-Pyren-1-yl-9-octadecenamide is primarily related to its interaction with biological membranes and proteins. The long aliphatic chain allows the compound to integrate into lipid bilayers, while the pyrene moiety can interact with aromatic amino acids in proteins. This dual interaction can affect membrane fluidity and protein function, leading to various biological effects. The compound’s fluorescence properties also enable it to act as a probe for studying these interactions in real-time.
相似化合物的比较
Similar Compounds
N-Pyren-1-yl-9-octadecanamide: Similar structure but with a saturated aliphatic chain.
N-Pyren-1-yl-9-octadecenylamine: Similar structure but with an amine group instead of an amide.
N-Pyren-1-yl-9-octadecenyl alcohol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
(Z)-N-Pyren-1-yl-9-octadecenamide is unique due to the presence of both a pyrene moiety and a (Z)-configured double bond in the aliphatic chain. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and specific interactions with biological membranes, making it a valuable compound for various research applications.
属性
CAS 编号 |
70283-04-4 |
|---|---|
分子式 |
C34H43NO |
分子量 |
481.7 g/mol |
IUPAC 名称 |
(Z)-N-pyren-1-yloctadec-9-enamide |
InChI |
InChI=1S/C34H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-32(36)35-31-26-24-29-22-21-27-18-17-19-28-23-25-30(31)34(29)33(27)28/h9-10,17-19,21-26H,2-8,11-16,20H2,1H3,(H,35,36)/b10-9- |
InChI 键 |
WPMOMVAOAJIBNR-KTKRTIGZSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


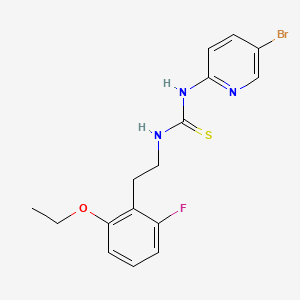


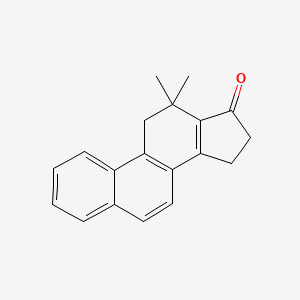
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
